molecular formula C16H18N2O4S2 B4825080 3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid

3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid

Cat. No.: B4825080
M. Wt: 366.5 g/mol
InChI Key: TYDNIFCDAIXEQW-UHFFFAOYSA-N
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Description

3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid (CAS 941239-25-4) is a high-purity chemical compound with the molecular formula C16H18N2O4S2 and a molecular weight of 366.5 g/mol . This molecule features a thiophene ring core that is functionalized with both a carboxylic acid group and a 4-benzylpiperazine sulfonyl moiety. Compounds incorporating the 4-benzylpiperazine scaffold are of significant interest in medicinal chemistry and are frequently investigated as modulators of biological targets. For instance, research and patent literature indicates that structurally related 4-benzylpiperazine derivatives have been explored as potent and selective modulators of Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key enzyme responsible for the termination of signaling for a class of endogenous lipids that includes the endocannabinoid anandamide. As such, FAAH inhibitors represent a promising therapeutic approach for the treatment of a wide range of conditions, including anxiety, pain disorders, inflammation, movement disorders, and eating and sleeping diseases . The distinct molecular architecture of this compound, combining the heteroaromatic thiophene ring with the 4-benzylpiperazine group, makes it a valuable intermediate for pharmaceutical research and development. It is primarily used by researchers in the synthesis of novel bioactive molecules, as a building block in drug discovery programs, and for biochemical profiling in life science studies. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)sulfonylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c19-16(20)15-14(6-11-23-15)24(21,22)18-9-7-17(8-10-18)12-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDNIFCDAIXEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis or other cyclization methods.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Benzylpiperazine Moiety: This is usually done through nucleophilic substitution reactions, where the piperazine ring is benzylated and then attached to the thiophene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Oxidation

The thiophene ring and sulfonyl group undergo oxidation to form sulfoxides or sulfones:

  • Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA).

  • Conditions : Mild acidic or neutral environments.

  • Products : Oxidized derivatives with enhanced electron-withdrawing effects .

Reduction

The sulfonyl group can be reduced to a sulfide:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Conditions : Anhydrous ether solvents under reflux.

  • Products : Sulfide derivatives with altered redox properties .

Substitution Reactions

The benzylpiperazine moiety participates in nucleophilic or electrophilic substitutions:

  • Reagents : Alkyl halides or aryl halides for electrophilic substitution.

  • Conditions : Polar aprotic solvents (e.g., DMF) at elevated temperatures.

  • Products : Functionalized derivatives with modified biological activity .

Key Reaction Conditions and Yields

Reaction Type Reagents Conditions Yield Key Product
Sulfonylation Sulfonyl chlorideRoom temperature, pyridineModerateSulfonated thiophene derivative
Reduction LiAlH₄THF, refluxHighSulfide derivative
Nucleophilic Substitution Aryl halide, K₂CO₃DMF, 80°CVariableSubstituted benzylpiperazine

Biological and Chemical Implications

  • Receptor Interactions : The benzylpiperazine moiety enables binding to neurotransmitter receptors (e.g., serotonin receptors), influencing CNS activity .

  • Material Applications : The thiophene ring’s aromaticity and the sulfonyl group’s electron-withdrawing effect make the compound suitable for catalysis and organic electronics .

Comparison with Analogous Compounds

Feature 3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid Benzoic Acid Analog
Electronic Properties Enhanced conjugation due to thiophene’s aromaticityLimited conjugation
Reactivity Higher susceptibility to oxidation/reductionLower reactivity
Biological Activity Potential neuroprotective and anti-inflammatory effectsPrimarily antimicrobial

Research Trends

Recent studies highlight the compound’s utility in:

  • Medicinal Chemistry : As a scaffold for designing multitarget drugs (e.g., acetylcholinesterase and BACE-1 inhibitors) .

  • Catalysis : Thiophene’s planarity enables π-π stacking interactions in catalytic systems .

Scientific Research Applications

Antiviral Activity

Research indicates that thiophene derivatives, including 3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid, exhibit antiviral properties. Specifically, compounds in this class have shown efficacy against Hepatitis C virus (HCV) by inhibiting viral replication and proliferation. For instance, a study highlighted that certain thiophene-based compounds could serve as effective antiviral agents through their ability to disrupt viral life cycles .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The benzylpiperazine moiety is known for its ability to interact with neurotransmitter systems, which can enhance cognitive function and provide neuroprotection. Studies have indicated that related compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline .

Anticancer Properties

Thiophene derivatives have also been investigated for their anticancer properties. The sulfonamide group in this compound may enhance the compound's ability to inhibit tumor growth by targeting specific cancer cell pathways. Research has demonstrated that similar compounds can induce apoptosis in various cancer cell lines, suggesting a promising avenue for cancer therapy .

Development of Multi-target Drugs

Recent studies have focused on the development of multi-target drugs (MTDLs) that incorporate the benzylpiperazine structure into their design. For example, a hybrid compound combining features of donepezil and thiophene derivatives showed enhanced inhibitory activity against AChE and reduced β-amyloid aggregation, indicating potential for Alzheimer's treatment .

Clinical Trials and Pharmacokinetics

Clinical trials involving related thiophene compounds have provided insights into their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding how modifications to the thiophene structure can enhance therapeutic efficacy while minimizing side effects .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antiviral ActivityInhibits HCV replicationEffective against HCV; disrupts viral lifecycle
Neuroprotective EffectsEnhances cognitive functionInhibits AChE; potential for Alzheimer's treatment
Anticancer PropertiesInduces apoptosis in cancer cellsPromising results in various cancer cell lines

Mechanism of Action

The mechanism of action of 3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-2-Carboxylic Acid Derivatives

Key Structural Features and Activity Trends

Thiophene derivatives with sulfonyl and piperazine substituents are explored for their bioactivity. Below is a comparative analysis based on substituent variations:

Compound Name Substituent at Thiophene-3-Position Lipophilicity (clogP) Antiproliferative Activity (LD50, mM) Antimicrobial MIC (µg/mL)
Target Compound 4-Benzylpiperazinyl-sulfonyl Estimated: ~3.5 Not reported Not reported
T3 (N-(4-Methoxyphenyl)-amide derivative) 4-Methoxyphenyl-amide 2.8 0.12 (A431 cells) N/A
T2 (N-(5-Methylthiazol)-amide derivative) 5-Methylthiazol-amide 2.5 0.15 (A431 cells) N/A
4-Methyl-3-(...propionylamino)thiophene-2-carboxylic acid isopropylamide Isopropylamide side chain ~2.1 (calculated) N/A 12.5 (E. coli)
Key Observations:

Higher clogP in thiophene derivatives correlates with improved antiproliferative activity in A431 cells . In contrast, smaller sulfonyl substituents (e.g., methylsulfonyl in indole derivatives from ) show potent cytotoxicity (comparable to doxorubicin), suggesting bulky groups like benzylpiperazine may reduce potency unless balanced by target-specific interactions .

Antimicrobial Activity :

  • Thiophene derivatives with isopropylamide or ethylamide side chains exhibit MIC values ranging from 12.5–25 µg/mL against Gram-negative bacteria. The target compound’s carboxylic acid group may enhance ionization at physiological pH, reducing cellular uptake unless modified as a prodrug .

Piperazine-Containing Analogs

Piperazine derivatives are common in drug design due to their conformational flexibility and hydrogen-bonding capacity. Comparisons include:

Compound Name Core Structure Key Functional Groups Bioactivity
Target Compound Thiophene-2-carboxylic acid 4-Benzylpiperazinyl-sulfonyl Hypothesized: Kinase inhibition
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Acetic acid FMOC-protected piperazine Synthetic intermediate
(3S,4R)-1-(tert-BOC)-4-phenylpiperidine-3-carboxylic acid Piperidine-carboxylic acid tert-BOC protection Chiral building block
Key Observations:
  • The 4-benzylpiperazine group in the target compound may confer selectivity for receptors or enzymes (e.g., serotonin or dopamine receptors) compared to non-aromatic piperazine analogs. However, steric bulk from the benzyl group could hinder binding in some targets .

Research Findings and Mechanistic Insights

Role of Sulfonyl Linkers

  • Sulfonyl groups enhance metabolic stability and hydrogen-bond acceptor capacity. In indole derivatives (), methylsulfonyl and aminosulfonyl groups improve cytotoxicity, whereas bulkier substituents (e.g., benzylsulfonyl) may reduce cell penetration .
  • The target compound’s sulfonyl-piperazine linkage could mimic ATP-binding motifs in kinases, though empirical validation is needed.

Impact of Carboxylic Acid Group

  • The carboxylic acid at the 2-position may limit blood-brain barrier penetration but improve solubility for intravenous administration. Methyl or amide substitutions (as in T1–T6) are common strategies to optimize bioavailability .

Biological Activity

3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a piperazine moiety, which is known for enhancing biological activity through interactions with various biological targets. The sulfonyl group contributes to the compound's solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperazine component is often associated with modulation of neurotransmitter systems, particularly in the central nervous system (CNS).

Target Interactions

  • Acetylcholinesterase Inhibition : Some derivatives of piperazine have shown significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .
  • Serotonin Receptors : Compounds with similar structures have been studied for their affinity for serotonin receptors, indicating potential antidepressant effects.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
AntioxidantInhibits oxidative stress markers in vitro
Anti-inflammatoryReduces pro-inflammatory cytokines in animal models
NeuroprotectiveProtects neuronal cells from apoptosis
AntimicrobialExhibits activity against various bacterial strains

Case Studies

  • Neuroprotective Effects : In a study evaluating the neuroprotective properties of similar compounds, it was found that modifications to the piperazine structure enhanced the ability to protect neuronal cells from oxidative stress-induced apoptosis. This suggests that this compound may exhibit similar protective effects .
  • Anti-inflammatory Activity : Research involving animal models of inflammatory diseases demonstrated that compounds with a similar thiophene structure significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), highlighting their potential as anti-inflammatory agents .
  • Antimicrobial Properties : The compound has shown promising results against various bacterial strains in preliminary studies, indicating its potential as an antimicrobial agent. Further research is needed to elucidate the specific mechanisms involved .

Q & A

Q. What are the key synthetic routes for synthesizing 3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1: Start with thiophene-2-carboxylic acid derivatives. Introduce a sulfonyl chloride group via chlorosulfonation using agents like ClSO₃H or SO₂Cl₂ under controlled temperatures (0–5°C) .
  • Step 2: Couple the sulfonyl chloride intermediate with 4-benzylpiperazine. Use a base (e.g., triethylamine) in anhydrous solvents (e.g., DCM or THF) to facilitate nucleophilic substitution. Reaction yields can vary (45–85%), so optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and monitor progress via TLC .
  • Step 3: Hydrolyze ester intermediates (if present) to the free carboxylic acid using NaOH/EtOH or LiOH/H₂O. Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, EtOAc/hexane) .

Q. How is the compound characterized, and what analytical techniques validate its purity and structure?

Methodological Answer:

  • Melting Point Analysis: Determine purity via sharp melting points (e.g., 195–198°C for analogous compounds) .
  • Spectroscopy: Use ¹H/¹³C NMR to confirm sulfonamide linkage (δ ~3.5 ppm for piperazine protons) and thiophene-carboxylic acid protons (δ ~7–8 ppm). Compare with reference data .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., [M+H]⁺ peaks for sulfonamide-thiophene derivatives) .
  • Elemental Analysis: Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can the compound’s β-lactamase inhibitory activity be evaluated, and what assays are suitable for IC₅₀ determination?

Methodological Answer:

  • Enzyme Assay: Use nitrocefin hydrolysis as a colorimetric substrate. Monitor absorbance at 482 nm upon incubation with β-lactamase (e.g., TEM-1 or CTX-M-15) and varying inhibitor concentrations (0.1–100 µM) .
  • IC₅₀ Calculation: Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., clavulanic acid) and validate with triplicate runs .
  • Structural Insights: Perform molecular docking (AutoDock Vina) to assess binding to the β-lactamase active site. Compare with crystallographic data of similar sulfonamide inhibitors .

Q. How do structural modifications (e.g., substituents on the benzylpiperazine or thiophene ring) affect biological activity?

Methodological Answer:

  • SAR Strategy: Synthesize analogs with varied substituents (e.g., nitro, bromo, or methoxy groups) at the benzyl or thiophene positions. Use parallel synthesis for efficiency .
  • Activity Testing: Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values). For anticancer activity, use MTT assays on cell lines (e.g., HeLa or MCF-7) .
  • Key Findings: Bulky electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance β-lactamase inhibition, while hydrophobic substituents (e.g., benzyl) improve membrane permeability .

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide-thiophene derivatives?

Methodological Answer:

  • Purity Verification: Re-analyze compounds via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to rule out impurities (>95% purity threshold) .
  • Assay Standardization: Use consistent bacterial inoculum sizes (CFU/mL) and cell passage numbers. Include internal controls (e.g., ciprofloxacin for antimicrobial assays) .
  • Meta-Analysis: Compare substituent effects across studies. For example, 4-chlorophenyl groups on thiophene correlate with higher anticancer activity (IC₅₀ < 10 µM) in multiple reports .

Q. What strategies improve the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

Methodological Answer:

  • Salt Formation: Convert the carboxylic acid to a sodium salt for enhanced aqueous solubility (test via shake-flask method in PBS pH 7.4) .
  • Prodrug Design: Synthesize ester prodrugs (e.g., methyl or pivaloyloxymethyl esters) to improve oral bioavailability. Hydrolyze enzymatically in vivo .
  • CYP450 Stability: Incubate with liver microsomes (human or rat) and monitor depletion via LC-MS/MS. Modify metabolically labile sites (e.g., piperazine N-methylation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid

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